molecular formula C16H15NO3 B8719439 3-hydroxy-3-(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B8719439
M. Wt: 269.29 g/mol
InChI Key: FFSCCFSRJCDSER-UHFFFAOYSA-N
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Patent
US08030499B2

Procedure details

With 5.61 g of 4-bromoanisole and 3.23 g of 5-methyl isatin as starting materials, 4.38 g of the title compound (light brown solid) was obtained by a similar method to Step 21-1.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][C:15](=[O:20])[C:14]2=[O:21]>>[OH:21][C:14]1([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)[C:13]2[C:17](=[CH:18][CH:19]=[C:11]([CH3:10])[CH:12]=2)[NH:16][C:15]1=[O:20]

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Two
Name
Quantity
3.23 g
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(C(NC2=CC=C(C=C12)C)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.